molecular formula C9H19FN2O3 B15172560 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide CAS No. 919528-31-7

6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide

Cat. No.: B15172560
CAS No.: 919528-31-7
M. Wt: 222.26 g/mol
InChI Key: WKXHXIVRQAMGAF-QMMMGPOBSA-N
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Description

6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide is a fluorinated organic compound with the molecular formula C9H19FN2O3. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a hydrazide functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide typically involves the reaction of 6-bromohexanoic acid with (2R)-3-fluoro-2-hydroxypropylamine under basic conditions to form the corresponding amide. This intermediate is then treated with hydrazine hydrate to yield the final hydrazide product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydrazide group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 6-[(2R)-3-fluoro-2-oxopropoxy]hexanoic acid.

    Reduction: Formation of 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexylamine.

    Substitution: Formation of 6-[(2R)-3-azido-2-hydroxypropoxy]hexanehydrazide.

Scientific Research Applications

6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.

    Medicine: Explored for its potential as a drug candidate, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The hydrazide group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. These interactions can affect various cellular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2R)-3-chloro-2-hydroxypropoxy]hexanehydrazide
  • 6-[(2R)-3-bromo-2-hydroxypropoxy]hexanehydrazide
  • 6-[(2R)-3-iodo-2-hydroxypropoxy]hexanehydrazide

Uniqueness

6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, enhancing the compound’s efficacy and selectivity in various applications. Additionally, the fluorine atom can improve the metabolic stability and bioavailability of the compound, making it a valuable candidate for drug development.

Properties

CAS No.

919528-31-7

Molecular Formula

C9H19FN2O3

Molecular Weight

222.26 g/mol

IUPAC Name

6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide

InChI

InChI=1S/C9H19FN2O3/c10-6-8(13)7-15-5-3-1-2-4-9(14)12-11/h8,13H,1-7,11H2,(H,12,14)/t8-/m0/s1

InChI Key

WKXHXIVRQAMGAF-QMMMGPOBSA-N

Isomeric SMILES

C(CCC(=O)NN)CCOC[C@H](CF)O

Canonical SMILES

C(CCC(=O)NN)CCOCC(CF)O

Origin of Product

United States

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